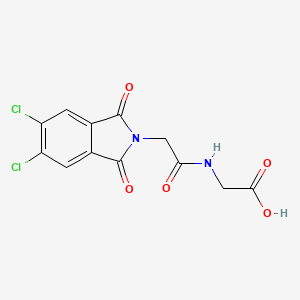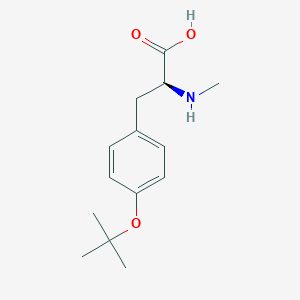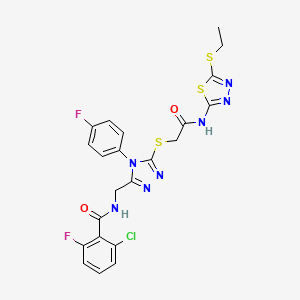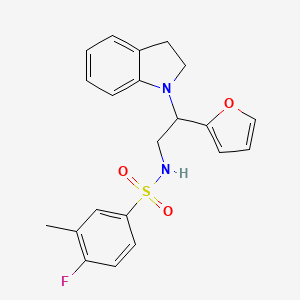
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is a complex organic compound characterized by the presence of a dichlorinated isoindoline-1,3-dione core
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is Cereblon (CRBN), a protein that can be recruited by this compound . CRBN plays a crucial role in various biological processes, including cellular homeostasis and the ubiquitin-proteasome system.
Mode of Action
This compound interacts with its target, CRBN, forming a complex . This interaction leads to changes in the protein’s function and can influence various cellular processes. The exact nature of these changes depends on the specific context within the cell and the presence of other interacting molecules.
Biochemical Pathways
The interaction of this compound with CRBN can affect several biochemical pathways. These pathways are involved in a wide range of biological processes, from cellular homeostasis to the ubiquitin-proteasome system . The downstream effects of these pathway alterations can vary widely, depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with CRBN and the subsequent alterations in biochemical pathways . These effects can include changes in protein function, alterations in cellular processes, and potential impacts on disease states.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid may also interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the potential biochemical interactions of this compound, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the dichloro and acetamido groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Aplicaciones Científicas De Investigación
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Phthalimide derivatives: Similar in structure but lack the dichloro substitution, which can affect their reactivity and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is unique due to its specific dichloro substitution and acetamido group, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPTWANUDLRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2686042.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/new.no-structure.jpg)
![7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2686047.png)
![4-cyano-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2686048.png)



![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)
![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)


